molecular formula C14H17N7O2S B2743016 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034599-07-8

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2743016
CAS No.: 2034599-07-8
M. Wt: 347.4
InChI Key: AALKRYKMACYJSJ-UHFFFAOYSA-N
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Description

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity . Some of these compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthesis process also involves the use of hydrazonoyl halides with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of triazolo[4,3-a]pyrazine derivatives was characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The structure–activity relationship of these derivatives was also preliminarily investigated .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Heterocyclic Compounds in Modern Medicine

Heterocyclic compounds like pyrazole and 1,2,4-triazole derivatives hold significant roles in modern medicine due to their chemical modifiability and pharmacological potential. The combination of heterocycles in a single molecule enhances interaction with various biological targets, promising in drug discovery. The synthesis of these compounds involves complex chemical reactions, aiming to explore their biological activities, including antifungal potential through molecular docking studies (Fedotov, Hotsulia, & Panasenko, 2022).

Antimicrobial Activity

Compounds containing pyrazole and pyrazoline derivatives have been synthesized and tested for their antibacterial and antifungal activities. The chemical synthesis process leads to the formation of compounds with potential activity against various microorganisms. These studies highlight the therapeutic potential of such derivatives in treating infections (Hassan, 2013).

Insecticidal Applications

Research into thiadiazole moiety-incorporating heterocycles has revealed their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. The synthesis of these compounds and their insecticidal evaluation suggest their potential use in agricultural pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antitumor and Antimicrobial Activities

The creation of enaminones and their conversion into substituted pyrazoles showcases the exploration of these compounds for antitumor and antimicrobial applications. These activities are crucial for developing new therapeutic agents against cancer and microbial infections (Riyadh, 2011).

Future Directions

The future directions for “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” and similar compounds could involve further exploration of their antimicrobial properties . There is also a need to develop new compounds with excellent antibacterial activity, as the currently used antimicrobial agents have various drawbacks .

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2S/c1-3-5-9-11(24-20-17-9)13(22)16-8-10-18-19-12-14(23-4-2)15-6-7-21(10)12/h6-7H,3-5,8H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALKRYKMACYJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=NN=C3N2C=CN=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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